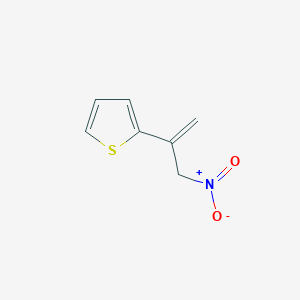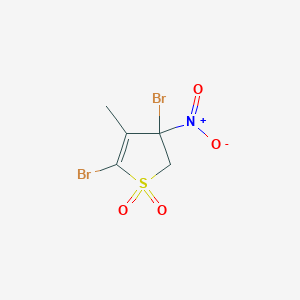![molecular formula C12H15N3O2S2 B14250099 [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol CAS No. 499197-32-9](/img/structure/B14250099.png)
[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a methylsulfanyl group at the 2-position, a morpholin-4-yl group at the 4-position, and a methanol group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as substituted acrylonitriles and thiourea derivatives, under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Morpholin-4-yl Substitution: The morpholin-4-yl group is typically introduced through nucleophilic substitution reactions using morpholine.
Methanol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanol group, converting it to corresponding hydrocarbons.
Substitution: The compound can participate in various substitution reactions, especially at the morpholin-4-yl and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are frequently employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
[2-(Methylsulfanyl)-4-(piperidin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol: Similar structure but with a piperidin-4-yl group instead of a morpholin-4-yl group.
[2-(Methylsulfanyl)-4-(pyrrolidin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol: Similar structure but with a pyrrolidin-4-yl group instead of a morpholin-4-yl group.
Uniqueness
The presence of the morpholin-4-yl group in [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
499197-32-9 |
|---|---|
Molecular Formula |
C12H15N3O2S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2-methylsulfanyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C12H15N3O2S2/c1-18-12-13-10(15-2-4-17-5-3-15)9-6-8(7-16)19-11(9)14-12/h6,16H,2-5,7H2,1H3 |
InChI Key |
FSDBLDXZNAOSDA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C2C=C(SC2=N1)CO)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
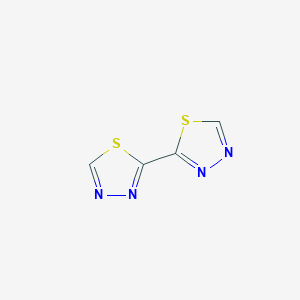
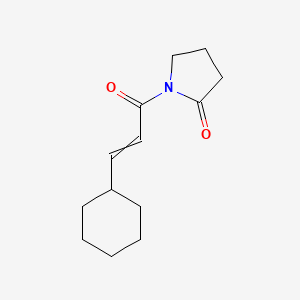
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
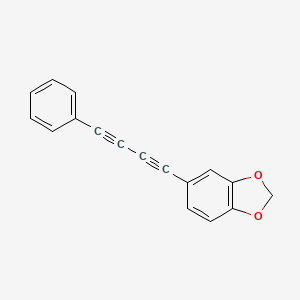
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
![1,4-Bis[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]benzene](/img/structure/B14250072.png)
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
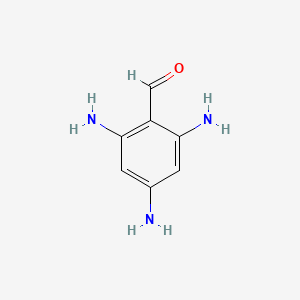
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
